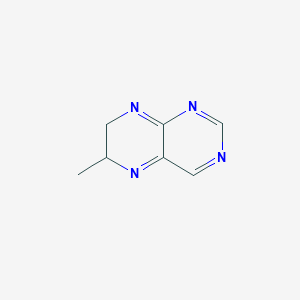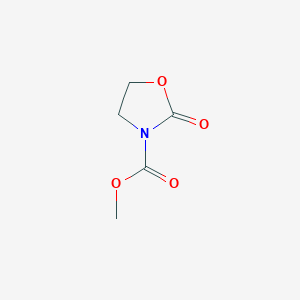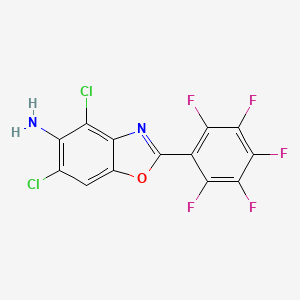
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pentafluorophenyl halide reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the pentafluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The amine group at the 5 position can participate in coupling reactions with various electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Nucleophiles: Pentafluorophenyl halides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce amine-linked compounds.
科学的研究の応用
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: Its halogenated structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazole: Lacks the amine group at the 5 position.
4,6-dichloro-2-phenyl-1,3-benzoxazole: Contains a phenyl group instead of a pentafluorophenyl group.
2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazole: Lacks chlorine atoms at the 4 and 6 positions.
Uniqueness
The presence of both chlorine and pentafluorophenyl groups in 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine imparts unique chemical properties, such as enhanced reactivity and binding affinity. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H3Cl2F5N2O |
|---|---|
分子量 |
369.07 g/mol |
IUPAC名 |
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H3Cl2F5N2O/c14-2-1-3-12(5(15)11(2)21)22-13(23-3)4-6(16)8(18)10(20)9(19)7(4)17/h1H,21H2 |
InChIキー |
DLXQIFRZFMFVAI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Cl)N)Cl)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
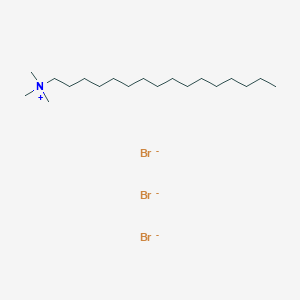
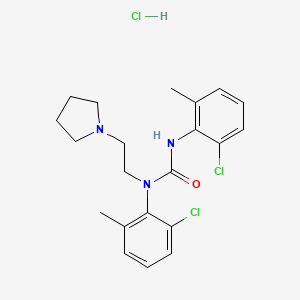
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)



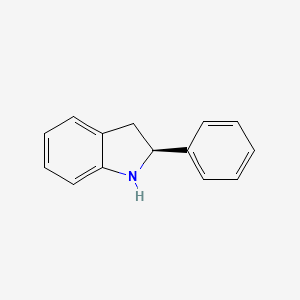
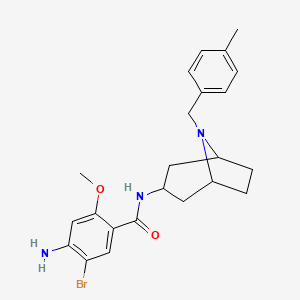

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
